
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone, also known as MXC, is a synthetic compound that belongs to the family of organochlorine pesticides. It was first synthesized in the 1970s to replace the highly toxic and persistent DDT. MXC has been widely used in agriculture to control pests and as a growth promoter for livestock. However, its use has been restricted due to its potential adverse effects on human health and the environment.
Mecanismo De Acción
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone acts as an estrogen receptor agonist, binding to and activating the estrogen receptor. It also inhibits the activity of aromatase, an enzyme that converts androgens to estrogens. These actions lead to an increase in estrogenic activity and a decrease in androgenic activity, disrupting the normal balance of hormones in the body.
Biochemical and Physiological Effects
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been shown to affect a wide range of physiological processes, including the development and function of the reproductive system, metabolism, and immune function. It has been found to alter gene expression, leading to changes in the levels of proteins involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been used as a model compound for studying the mechanisms of endocrine disruption and reproductive toxicity. Its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and dispose of it safely.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone. These include:
- The long-term effects of exposure to 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on human health and the environment.
- The mechanisms of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone-induced reproductive toxicity and infertility.
- The effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on other physiological processes, such as metabolism and immune function.
- The development of safer alternatives to 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone for use in agriculture and livestock production.
In conclusion, 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone is a synthetic compound that has been widely used as a pesticide and growth promoter. Its potential adverse effects on human health and the environment have led to its restricted use. 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been extensively studied in the field of endocrine disruption and reproductive toxicology, and its synthetic nature and well-defined chemical structure make it a useful tool for investigating the effects of environmental contaminants on the endocrine system. Further research is needed to fully understand the effects of 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone on human health and the environment and to develop safer alternatives for use in agriculture and livestock production.
Métodos De Síntesis
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone is synthesized by the condensation of 4-chlorobenzaldehyde and 2-methylbenzylamine in the presence of acetic acid and sulfuric acid. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by recrystallization from ethanol.
Aplicaciones Científicas De Investigación
5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been extensively studied in the field of endocrine disruption and reproductive toxicology. It has been shown to disrupt the normal functioning of the endocrine system by mimicking or blocking the action of hormones. 5-(4-chlorophenyl)-3-(2-methylbenzylidene)-2(3H)-furanone has been found to affect the development and function of the reproductive system in both males and females, leading to infertility, reduced sperm quality, and altered ovarian function.
Propiedades
IUPAC Name |
(3E)-5-(4-chlorophenyl)-3-[(2-methylphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClO2/c1-12-4-2-3-5-14(12)10-15-11-17(21-18(15)20)13-6-8-16(19)9-7-13/h2-11H,1H3/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCFNHUXFKZNRI-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=C2C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-5-(4-chlorophenyl)-3-(2-methylbenzylidene)furan-2(3H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-ethylphenoxy)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B5732059.png)
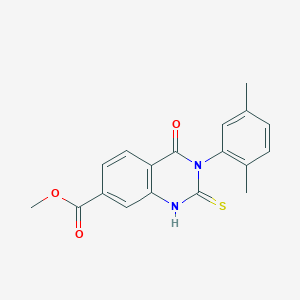
![4-(4-chlorobenzyl)-N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-1-piperazinamine hydrochloride](/img/structure/B5732067.png)
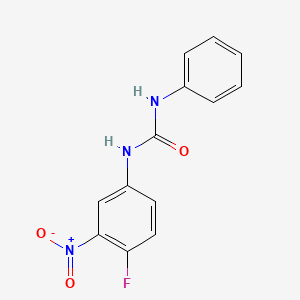
![N-(4-acetylphenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5732090.png)
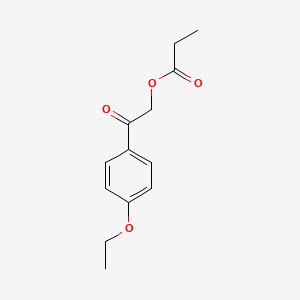
![3-chloro-N-{3-[N-(cyclopropylcarbonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5732103.png)
![N-(2,6-diethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5732107.png)
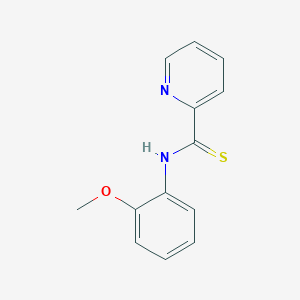
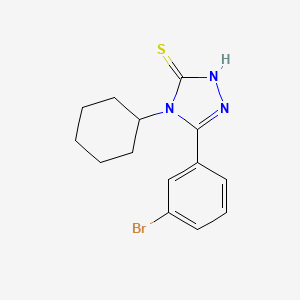

![4-methyl-N'-[(phenylacetyl)oxy]benzenecarboximidamide](/img/structure/B5732126.png)
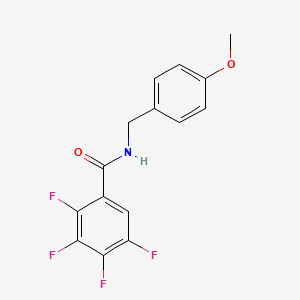
![N-1,3-benzothiazol-2-yl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5732158.png)